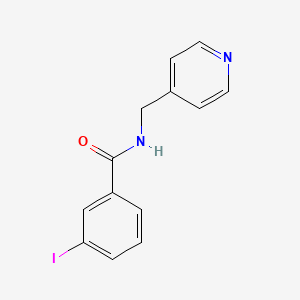
4-isopropyl-N-2-pyrimidinylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropyl-N-2-pyrimidinylbenzenesulfonamide is a chemical compound that is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. This compound is also known as Ipratropium Bromide and is commonly used as a bronchodilator to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). However,
作用機序
The mechanism of action of 4-isopropyl-N-2-pyrimidinylbenzenesulfonamide involves its interaction with muscarinic receptors, which are a type of G protein-coupled receptor. By binding to these receptors, this compound can block the action of acetylcholine, a neurotransmitter that plays a role in many physiological processes. This results in the relaxation of smooth muscle, including the muscles in the airways, which leads to bronchodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its bronchodilator effects. By relaxing the smooth muscle in the airways, this compound can improve airflow and reduce symptoms of respiratory disease. However, this compound has also been found to have other effects on the body, including its role in regulating cardiovascular function and its effects on memory and attention.
実験室実験の利点と制限
One of the main advantages of using 4-isopropyl-N-2-pyrimidinylbenzenesulfonamide in lab experiments is its well-established pharmacological properties. This compound has been extensively studied and its effects on the body are well understood, which makes it a useful tool for investigating various physiological processes. However, one limitation of using this compound is its potential for non-specific binding to other receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research involving 4-isopropyl-N-2-pyrimidinylbenzenesulfonamide. One area of interest is the role of muscarinic receptors in various physiological processes, including memory, learning, and attention. Additionally, this compound could be used to investigate the effects of acetylcholine on the cardiovascular system, as well as its potential role in the treatment of other diseases, such as Alzheimer's disease. Further research is needed to fully understand the potential applications of this compound in scientific research.
合成法
The synthesis of 4-isopropyl-N-2-pyrimidinylbenzenesulfonamide involves the reaction of 2-pyrimidinylamine with 4-isopropylbenzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, and the product is obtained by filtration and purification.
科学的研究の応用
4-isopropyl-N-2-pyrimidinylbenzenesulfonamide has been extensively studied for its pharmacological properties, particularly its bronchodilator effects. However, this compound has also been found to have other scientific research applications. For example, it has been used as a tool to investigate the role of muscarinic receptors in various physiological processes, including memory, learning, and attention. Additionally, this compound has been used to study the effects of acetylcholine on the cardiovascular system.
特性
IUPAC Name |
4-propan-2-yl-N-pyrimidin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-10(2)11-4-6-12(7-5-11)19(17,18)16-13-14-8-3-9-15-13/h3-10H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOHUDARRJIGSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5338867.png)
![4-benzyl-3-[2-oxo-2-(2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]-2-piperazinone](/img/structure/B5338874.png)
![4-fluoro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5338876.png)

![5-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5338890.png)
![7-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5338895.png)
![4-(2,3-dimethoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5338899.png)

![{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}(phenyl)methanone](/img/structure/B5338910.png)
![N-[1-(4-ethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5338923.png)
![5-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-2-furaldehyde](/img/structure/B5338934.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylphenyl)thio]-3-nitrophenyl}acrylonitrile](/img/structure/B5338935.png)
![ethyl [(6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B5338941.png)
